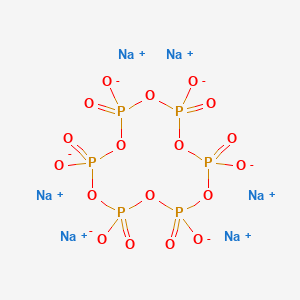

SODIUM HEXAMETAPHOSPHATE

Description

Properties

CAS No. |

10124-56-8 |

|---|---|

Molecular Formula |

H6NaO18P6 |

Molecular Weight |

502.87 g/mol |

IUPAC Name |

hexasodium;2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide |

InChI |

InChI=1S/Na.H6O18P6/c;1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h;(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

FVFHXLBTPAOQHD-UHFFFAOYSA-N |

SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

OP1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)O)O)O)O)O.[Na] |

Other CAS No. |

10124-56-8 |

physical_description |

Dry Powder; Liquid; NKRA |

Related CAS |

14550-21-1 |

Synonyms |

Calgon polymetaphosphate sodium hexametaphosphate sodium polymetaphosphate |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering of Sodium Hexametaphosphate

Sodium Dihydrogen Phosphate (B84403) Pathway for Sodium Hexametaphosphate Synthesis

The most common industrial method for producing this compound involves the controlled thermal decomposition of sodium dihydrogen phosphate (NaH₂PO₄). This multi-step process begins with the synthesis of the precursor and culminates in a high-temperature polymerization reaction.

Neutralization and Crystallization Stages

The synthesis commences with the neutralization of phosphoric acid (H₃PO₄) with a sodium-containing base, typically sodium carbonate (soda ash) or sodium hydroxide (B78521). The reaction is generally carried out in an aqueous solution at elevated temperatures, ranging from 80 to 100°C, for a duration of approximately two hours to ensure complete reaction. google.comchemicalbook.com The pH of the resulting solution is carefully controlled to favor the formation of sodium dihydrogen phosphate.

Following neutralization, the solution is subjected to evaporation and concentration to induce supersaturation. Subsequent cooling and crystallization yield sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O). google.comchemicalbook.com The control of crystallization conditions, such as cooling rate and agitation, is crucial in determining the crystal size and purity of the intermediate product, which can influence the subsequent dehydration and polymerization steps.

Thermal Dehydration and Polycondensation Processes

The crystalline sodium dihydrogen phosphate dihydrate is then subjected to a carefully controlled heating process to induce dehydration and polycondensation. This thermal treatment proceeds through several distinct stages, as outlined in the table below. Initially, the two molecules of crystal water are removed at temperatures between 110 and 230°C. google.comchemicalbook.com

Further heating leads to the removal of structural water and the condensation of the phosphate units. This process involves the formation of intermediates such as sodium acid pyrophosphate (Na₂H₂P₂O₇). As the temperature is progressively increased, a series of polyphosphates with increasing chain lengths are formed. The final conversion to a molten sodium metaphosphate occurs at temperatures around 620°C. google.comchemicalbook.com

| Temperature Range (°C) | Process | Chemical Transformation |

|---|---|---|

| 110 - 230 | Removal of Crystal Water | NaH₂PO₄·2H₂O → NaH₂PO₄ + 2H₂O |

| > 230 | Removal of Structural Water and Initial Condensation | 2NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O |

| ~ 620 | Polycondensation | nNaH₂PO₄ → (NaPO₃)n + nH₂O |

Melt Polymerization and Quenching Techniques

Once the sodium metaphosphate melt is formed, it is held at a high temperature, typically around 650°C, to promote further polymerization and achieve the desired average chain length for this compound. google.comchemicalbook.com The duration of this melt polymerization step is a critical parameter that influences the final product's properties.

To obtain the characteristic glassy form of this compound, the molten polymer is rapidly cooled or quenched. This process involves discharging the melt from the furnace and cooling it from approximately 650°C down to a temperature range of 60-80°C. google.comchemicalbook.com This rapid cooling prevents the formation of a crystalline structure, resulting in an amorphous, glassy solid. The quenched product is then typically crushed or milled to the desired particle size.

Phosphorus Pentoxide Reaction Routes to this compound

An alternative synthetic route to this compound involves the direct reaction of phosphorus pentoxide (P₂O₅) with a sodium source, such as sodium carbonate (soda ash). This method is also a high-temperature process that results in a molten product that is subsequently quenched.

Stoichiometric Control and Reactant Ratios

In this pathway, phosphorus pentoxide, which can be produced by the combustion of yellow phosphorus in dry air, is intimately mixed with sodium carbonate. The stoichiometry of the reactants is a critical factor in determining the composition of the final product. The molar ratio of sodium oxide (Na₂O) to phosphorus pentoxide (P₂O₅) is typically controlled within a narrow range, generally between 1:1 and 1.1:1. google.comchemicalbook.com This ensures the formation of a product with the empirical formula of sodium metaphosphate.

Indirect Heating and Fusion Procedures

The mixture of phosphorus pentoxide and sodium carbonate is charged into a crucible, often made of graphite (B72142) to withstand the high temperatures and corrosive nature of the reactants. The crucible is then heated indirectly to initiate the reaction. The heating process drives off any residual moisture and ultimately leads to the fusion of the reactants. google.comchemicalbook.com This high-temperature fusion results in the formation of a molten this compound. Similar to the sodium dihydrogen phosphate pathway, the molten product is then quenched to form the final glassy this compound, which is subsequently processed into its final physical form.

| Parameter | Specification | Significance |

|---|---|---|

| Reactants | Phosphorus Pentoxide (P₂O₅), Sodium Carbonate (Na₂CO₃) | Direct formation of the phosphate backbone. |

| Na₂O:P₂O₅ Molar Ratio | 1:1 to 1.1:1 | Ensures the correct stoichiometry for sodium metaphosphate. |

| Heating Method | Indirect heating in a graphite crucible | Provides controlled temperature and prevents contamination. |

| Final Step | Quenching of the melt | Forms the amorphous, glassy structure of the final product. |

Phosphoric Anhydride (B1165640) Method for this compound Production

The phosphoric anhydride method is a significant industrial process for producing this compound. This method involves the initial production of phosphoric anhydride (P₄O₁₀), also known as phosphorus pentoxide, which then serves as a key reactant in the subsequent polymerization step.

The process begins with the oxidative combustion of yellow phosphorus (P₄). Yellow phosphorus is a soft, waxy solid that is highly reactive and ignites spontaneously in air. vasierraclub.org It is produced by the high-temperature carbothermic reduction of phosphate rock in an electric arc furnace. vasierraclub.org In the SHMP production process, molten yellow phosphorus is fed into a combustion furnace where it reacts with dry air. This highly exothermic reaction results in the formation of phosphoric anhydride vapor. asiachmical.com The efficient and safe execution of this step is critical, requiring precise control of the phosphorus feed rate and the air supply to ensure complete combustion and to manage the significant heat generated. The resulting phosphoric anhydride is then cooled to be used in the next stage. asiachmical.com

The phosphoric anhydride obtained from the combustion of yellow phosphorus is then mixed with soda ash (sodium carbonate, Na₂CO₃) in specific proportions. asiachmical.comcd1958.com The ratio of sodium oxide (Na₂O) from the soda ash to phosphorus pentoxide (P₂O₅) is a critical parameter that influences the composition of the final product. asiachmical.com This mixture is heated in a furnace or crucible to high temperatures, typically ranging from 700 to 900°C. asiachmical.com During this stage, a dehydration and melt polymerization reaction occurs. The molten mass, when completely transparent and free of bubbles, indicates the completion of the polymerization into this compound. asiachmical.com The final step involves rapid cooling or quenching of the molten material to a temperature between 60 and 80°C. chemicalbook.com This rapid cooling is essential to obtain the glassy, amorphous form of this compound. The resulting solid can be in the form of flakes or can be crushed into a powder. asiachmical.comcd1958.com

Alternative and Emerging Synthesis Approaches

Research and development in the chemical industry have led to alternative methods for synthesizing this compound, often focusing on cost reduction, process simplification, and the production of specialized grades of the final product.

An alternative approach to the traditional methods involves the use of sodium chloride (NaCl) as a raw material instead of sodium carbonate. google.com This method offers a potential cost advantage due to the lower price and wide availability of sodium chloride. In this process, sodium chloride and phosphoric acid (H₃PO₄) are mixed, typically in a 1:1 molar ratio. google.com The mixture is then subjected to melt polymerization at temperatures between 650 and 700°C for at least 30 minutes. google.com This process generates hydrogen chloride (HCl) gas, which is removed, and the resulting molten product is then quenched to form glassy this compound. google.com This method is advantageous due to its shorter production flow and simpler equipment requirements. patsnap.com The P₂O₅ content in the final product can reach over 67.5%. google.com

Below is a table summarizing the reaction conditions for the sodium chloride-based method as described in a patent:

| Parameter | Value |

| Raw Materials Molar Ratio (NaCl:H₃PO₄) | 1:1 |

| Melt Polymerization Temperature | 650 - 700°C |

| Polymerization Time | At least 30 minutes |

| P₂O₅ Content in Final Product | > 67.5% |

This data is based on patented information for the sodium chloride method of producing this compound. google.com

The use of caustic soda (sodium hydroxide, NaOH) in place of soda ash for the neutralization of phosphoric acid is another significant alternative method. asiachmical.comchemicalbook.com This process is often referred to as a neutralization polymerization method. Phosphoric acid and a liquid sodium hydroxide solution are continuously fed into a neutralization tank. asiachmical.com The reaction is controlled to achieve a specific pH, typically between 4.0 and 4.4, which results in the formation of disodium (B8443419) hydrogen phosphate. asiachmical.com In some variations for producing specialized grades, such as quick-dissolving this compound, the pH is adjusted to 4.2 ± 0.1, and the reaction is continued until the solution becomes viscous. cd1958.com Additives like sodium nitrate (B79036) may be introduced before the subsequent high-temperature polymerization step. cd1958.com The polymerization temperatures can range from 660 to 750°C. cd1958.com This method allows for the production of SHMP with specific properties, such as enhanced solubility.

The following table outlines typical process parameters for the caustic soda method for a specialized grade:

| Parameter | Value |

| Neutralization pH | 4.2 ± 0.1 |

| Polymerization Temperature | 660 - 750°C |

| Residence Time in Polymerization | ~50 - 60 minutes |

These parameters are indicative of a process for producing quick-dissolving this compound. cd1958.com

Process Optimization and Yield Enhancement Strategies in this compound Synthesis

Process optimization is crucial in the chemical manufacturing of this compound to enhance efficiency, reduce costs, and improve product quality. vasierraclub.org Key strategies focus on raw material selection, energy consumption, and technological advancements.

One of the primary strategies for cost reduction is the substitution of raw materials. For instance, using sodium chloride instead of the more expensive sodium carbonate can significantly lower production costs. google.compatsnap.com Additionally, the reclamation of byproducts, such as hydrogen chloride in the sodium chloride method, further improves the economic viability of the process. google.com The use of wet-process phosphoric acid as a feedstock, despite its impurities, is another avenue for cost reduction, though it requires additional purification steps. google.com

Molecular Structure, Speciation, and Degradation Pathways of Sodium Hexametaphosphate

Polymeric Nature and Chain Length Distribution in Commercial Formulations

Commercial sodium hexametaphosphate is more accurately termed sodium polymetaphosphate. wikipedia.orgatamanchemicals.com It consists of a mixture of amorphous, water-soluble polyphosphates, which are linear chains of metaphosphate units, (NaPO₃)ₓ, terminated by Na₂PO₄⁻ groups. atamanchemicals.com The name "hexametaphosphate" implies a hexamer (n=6), but commercial products, often referred to as "Graham's salt," are composed of a distribution of polyphosphate chains with varying lengths. wikipedia.orgatamanchemicals.combham.ac.uk

The degree of polymerization (n), which represents the number of repeating phosphate (B84403) units, can vary significantly. In many commercial formulations, 'n' can range from 10 to 20 or even from 20 to 100. atamanchemicals.comnih.govnih.gov The average chain length is a critical parameter that influences the material's properties and performance. Analytical techniques such as phosphorus-31 nuclear magnetic resonance (³¹P-NMR) spectroscopy and acid-base titration are effective methods for determining the average chain length of these polyphosphate mixtures. bham.ac.uk Studies have shown that different commercial sources of SHMP can have notably different average chain lengths. bham.ac.ukmdpi.com

| Condensed Phosphate Product | Average Chain Length (n) |

|---|---|

| Sodium Tripolyphosphate (TPP) | 2.71 |

| HMP (Source 1: Sigma) | 9.67 |

| HMP (Source 2: Fisher) | 15.06 |

| Graham's Salt | 21.99 |

Aqueous Solution Speciation of this compound Anions

When dissolved in water, SHMP hydrolyzes and its anions undergo pH-dependent protonation reactions, leading to a complex mixture of species in equilibrium.

In aqueous solutions, the polyphosphate chains of SHMP can degrade into lower-order phosphates. mdpi.com The resulting phosphate anions participate in protonation reactions, where they can accept protons (H⁺) from the solution. The specific ionic species that dominate the solution is highly dependent on the pH. For instance, in the pH range of 7 to 12, the active ingredients of SHMP are often hydrogen phosphates, such as H₂PO₄⁻ and HPO₄²⁻. mdpi.com At a pH of 10, the HPO₄²⁻ species is a primary product of hydrolysis. mdpi.com The pH of a 1% aqueous solution of SHMP is typically around 6.3 to 7.0. atamankimya.comchemicalforums.com

Several analytical techniques are employed to identify and quantify the different polyphosphate species present in a solution. These methods are crucial for understanding the behavior of SHMP in various applications. nih.gov

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful, non-destructive technique for identifying and quantifying different phosphate structures, including linear chains, cyclic rings, and orthophosphate. bham.ac.uk

Chromatography: Techniques like ion chromatography can separate different polyphosphate oligomers, allowing for their individual quantification. colby.eduwaterrf.org

Titration: Acid-base titrations can be used to determine the average chain length of the polyphosphate mixture by quantifying the different types of acidic protons associated with the polymer chains. bham.ac.uk

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a highly selective method capable of detecting different polyphosphate species without requiring prior separation. colby.edu

Hydrolytic Degradation Mechanisms of this compound

This compound is metastable in aqueous solutions and undergoes irreversible hydrolytic degradation, breaking down into simpler phosphate forms. wikipedia.orgcd1958.com This process involves the cleavage of P-O-P phosphoanhydride bonds.

The hydrolysis of long-chain polyphosphates proceeds through two primary pathways. researchgate.netoup.com The first and generally faster route involves the cleavage of a terminal phosphate unit, producing orthophosphate and a polyphosphate chain that is shorter by one unit. researchgate.net The second pathway involves the formation of a cyclic trimetaphosphate and a chain shorter by three units. researchgate.net Over time, all polyphosphate species, including the intermediate cyclic trimetaphosphate, will eventually hydrolyze to the most stable form, sodium orthophosphate. wikipedia.orgchematephosphates.com

The rate of SHMP hydrolysis is significantly influenced by environmental factors, primarily temperature and pH.

Temperature: Higher temperatures accelerate the rate of hydrolysis. cd1958.comacs.org The process is slow at room temperature but becomes rapid at elevated temperatures, such as 100°C. acs.org

pH: Hydrolysis is notably faster under acidic conditions. wikipedia.orgchematephosphates.com In basic media, the rate of hydrolysis is also affected, with studies showing a remarkable solvent effect that can accelerate the process. oup.com Kinetic studies have determined that the hydrolytic degradation follows first-order kinetics with respect to the concentration of the polyphosphate. oup.com

Mechanisms of Interaction of Sodium Hexametaphosphate with Diverse Systems

Chelation and Sequestration Dynamics

The ability of sodium hexametaphosphate to chelate and sequester metal ions is a cornerstone of its functionality in numerous applications, from water treatment to food preservation. This process involves the formation of stable, soluble complexes with metal cations, effectively altering their chemical availability and reactivity in aqueous environments.

Formation of Soluble Metal-Polyphosphate Complexes

This compound, a glassy polymer with the empirical formula (NaPO₃)₆, readily dissolves in water to form long-chain polyphosphate anions. atamanchemicals.comatamankimya.com These polyphosphate chains possess multiple negatively charged oxygen atoms that can coordinate with metal ions, leading to the formation of soluble metal-polyphosphate complexes. atamanchemicals.comatamankimya.comchematephosphates.com This complexation ability is particularly effective for divalent and polyvalent metal cations. atamanchemicals.comnih.gov The formation of these stable, water-soluble complexes prevents the metal ions from precipitating as insoluble salts. google.com

Specificity and Affinity for Divalent Cations (e.g., Ca²⁺, Mg²⁺, Cu²⁺)

This compound exhibits a strong affinity for divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺), which are the primary contributors to water hardness. chematephosphates.com By forming stable complexes with these ions, SHMP effectively "softens" water, preventing the formation of scale in boilers, pipes, and other industrial equipment. watertreatment-chemicals.com The complexing capacity of SHMP for Ca²⁺ is noted to be greater than that of other phosphates. atamanchemicals.com

Beyond calcium and magnesium, SHMP can also form complexes with other divalent cations such as copper (Cu²⁺). researchgate.net The stability of these complexes with various divalent metal ions is a critical factor in its diverse applications, including its use as a corrosion inhibitor and in food systems. watertreatment-chemicals.comatamanchemicals.com The interaction is not limited to simple sequestration; in some instances, it can prevent the adsorption of these cations onto surfaces. mdpi.com

Molecular Coordination and Thermodynamic Stability of Metal-Polyphosphate Complexes

The formation of metal-polyphosphate complexes is a result of the coordination between the metal cation and the oxygen atoms of the polyphosphate chain. Molecular dynamics simulations and experimental data have provided insights into the structure and stability of these complexes. acs.orgnih.gov The deprotonated oxygen atoms (ligand O) and the bridging oxygen atoms within the phosphoanhydride bonds of the polyphosphate chain are both involved in metal coordination. acs.orgnsf.gov

Studies have shown that the thermodynamic stability of these complexes varies depending on the metal cation. For instance, the stability order for some common cations has been determined to be Mg²⁺ > Ca²⁺ > Na⁺ > K⁺. acs.orgnsf.gov This stability is directly related to the strength of the metal chelation, which is reflected in the coordination distance between the metal and the polyphosphate oxygen atoms. acs.orgnih.govnsf.gov Shorter coordination distances generally correlate with higher thermodynamic stability. acs.orgnih.govnsf.gov

The coordination geometry of the metal-polyphosphate complexes can also vary. For example, Ca-polyphosphate complexes tend to adopt a trigonal pyramid geometry, while Mg-polyphosphate complexes often exhibit a square pyramid coordination geometry. researchgate.net

Table 1: Coordination and Stability of Metal-Polyphosphate Complexes

| Metal Cation | Coordination Distance (with polyP ligand O) | Relative Thermodynamic Stability | Coordination Geometry (Example) |

|---|---|---|---|

| Mg²⁺ | 1.71–2.01 Å acs.orgnih.gov | Most Stable acs.orgnih.gov | Square Pyramid researchgate.net |

| Ca²⁺ | Significantly smaller than Na⁺ and K⁺ acs.orgnsf.gov | More stable than Na⁺ and K⁺ acs.orgnsf.gov | Trigonal Pyramid researchgate.net |

| K⁺ | 2.64–2.70 Å acs.orgnih.gov | Least Stable acs.orgnih.gov | Varies with polyP chain length researchgate.net |

| Na⁺ | Larger than Mg²⁺ and Ca²⁺ acs.orgnsf.gov | Less stable than Mg²⁺ and Ca²⁺ acs.orgnsf.gov | Not specified |

Role in Regulating Ion Concentrations in Aqueous Media

By forming soluble complexes, this compound effectively regulates the concentration of free metal ions in aqueous solutions. atamanchemicals.comatamankimya.com This sequestration prevents the precipitation of insoluble salts, such as calcium carbonate and calcium sulfate, which are common causes of scale formation. watertreatment-chemicals.comnhmrc.gov.au In industrial water treatment, this property is crucial for maintaining the efficiency of heat exchangers and preventing blockages in pipes. watertreatment-chemicals.com

Furthermore, SHMP's ability to chelate metal ions like iron and manganese is utilized in drinking water treatment to prevent the appearance of "red" and "black" water, respectively. google.comnhmrc.gov.au The addition of SHMP can also influence the concentration of ions in solution by preventing their adsorption onto surfaces or even releasing them from precipitates. For example, in the presence of SHMP, the concentrations of Ca²⁺ and Mg²⁺ in a solution containing chalcopyrite were observed to increase, indicating that SHMP prevented their loss from the solution. mdpi.com

Dispersion and Deflocculation Principles

This compound is widely employed as a dispersing and deflocculating agent for various particulate systems, such as clays (B1170129) and pigments. atamanchemicals.comnih.govresearchgate.net Its effectiveness is attributed to its ability to modify the surface properties of particles, leading to repulsive forces that overcome attractive van der Waals forces and prevent agglomeration. nih.gov

Electrostatic Repulsion and Steric Hindrance Mechanisms

The dispersion mechanism of this compound is primarily based on two principles: electrostatic repulsion and steric hindrance. nih.govresearchgate.netnih.gov

Electrostatic Repulsion: The long-chain polyphosphate anions of SHMP adsorb onto the surface of particles. nih.govsci-hub.sewhwanze.com This adsorption imparts a significant negative charge to the particle surfaces due to the abundance of negatively charged (PO₃)ⁿ⁻ groups in the polyphosphate structure. nih.gov The resulting increase in negative surface charge, as measured by the zeta potential, leads to strong electrostatic repulsion between adjacent particles, preventing them from aggregating. nih.govresearchgate.netsci-hub.seresearchgate.net This mechanism is particularly dominant in alkaline conditions. nih.govnih.gov

Steric Hindrance: The adsorbed long-chain molecules of SHMP also create a physical barrier around the particles. nih.govwhwanze.com This layer increases the spatial distance between particles, effectively hindering their close approach and preventing flocculation. nih.gov This steric hindrance mechanism is a significant contributor to the dispersion effect, especially in acidic environments. nih.govnih.gov

The combination of electrostatic repulsion and steric hindrance makes this compound a highly effective dispersant. nih.govresearchgate.net The adsorption of SHMP onto particle surfaces can be considered a chemiadsorption process, where the hexametaphosphate anions interact with atoms like aluminum at the particle edges. sci-hub.se This interaction leads to a surface excess of negative charge, driving the repulsive forces that stabilize the dispersion. sci-hub.se

Influence on Zeta Potential of Particulate Systems

This compound significantly alters the surface charge of particles in suspension, a phenomenon quantified by changes in the zeta potential. The adsorption of SHMP, which exists as a negatively charged polyanion in aqueous solutions, generally leads to a more negative zeta potential on the surfaces of various particles. mdpi.commdpi.commdpi.com This increased negative charge enhances electrostatic repulsion between particles, promoting dispersion and stability in colloidal systems. mdpi.com

The extent of this influence is dependent on factors such as pH, the nature of the particulate system, and the concentration of SHMP. For instance, in studies involving minerals like calcite and fluorite, the adsorption of the negatively charged SHMP on their positively charged surfaces leads to a significant negative shift in their zeta potentials. mdpi.comresearchgate.net In contrast, its adsorption on the already negatively charged surface of scheelite is less pronounced. mdpi.comresearchgate.net Similarly, SHMP has been shown to make the zeta potential of chalcopyrite more negative, which can prevent the adsorption of positively charged species like calcium and magnesium complexes. mdpi.comresearchgate.net

In the context of coal slime flotation, SHMP affects the zeta potential of both coal and kaolinite (B1170537). With increasing SHMP dosage, the zeta potentials of both substances initially decrease, reaching a minimum before increasing again. icm.edu.pl The maximum electrostatic repulsion between coal and kaolinite, which is beneficial for their separation, occurs when their zeta potentials are similarly and strongly negative. icm.edu.pl

The impact of SHMP on zeta potential is a key mechanism in its function as a dispersant. By increasing the magnitude of the negative zeta potential, SHMP enhances the repulsive forces between particles, overcoming the attractive van der Waals forces and preventing aggregation. mdpi.com This effect is observed across various materials, including alumina-doped titanium dioxide, ceria particles, and mineral slurries. mdpi.comwhiterose.ac.uknih.gov

Adsorption Behavior of this compound on Particle Surfaces

The interaction of this compound with particulate systems is fundamentally governed by its adsorption onto the particle surfaces. This adsorption can occur through various mechanisms, including electrostatic attraction and chelation. mdpi.comresearchgate.net The nature of the particle surface, the pH of the solution, and the presence of other ions significantly influence the adsorption process.

Studies on mineral surfaces reveal that SHMP, which hydrolyzes into hydrogen phosphate (B84403) anions in aqueous solutions, readily adsorbs onto positively charged surfaces like calcite and fluorite through electrostatic forces. mdpi.comresearchgate.net In contrast, its adsorption on negatively charged surfaces such as scheelite is considerably weaker. mdpi.comresearchgate.net The adsorption process can also be irreversible, as seen with alumina-doped titanium dioxide, where SHMP is thought to adsorb via a bidentate chelating chemisorption mechanism. whiterose.ac.uk

The amount of SHMP adsorbed can be quantified using adsorption isotherms, such as the Langmuir model, which describes monolayer adsorption. whiterose.ac.ukacs.org Research has shown that the maximum adsorption capacity can be influenced by pH. For example, the adsorption of polyphosphates on titanium dioxide is significantly higher at a lower pH (pH 4) compared to a higher pH (pH 9), due to the increased repulsive forces between the negatively charged particle surface and the polyphosphate molecule at higher pH. whiterose.ac.uk

The adsorption of SHMP is a critical step in its function as a dispersant and flotation depressant. By adsorbing onto particle surfaces, it modifies their surface properties, leading to changes in hydrophobicity and surface charge, which in turn affects particle-particle and particle-bubble interactions in flotation systems. icm.edu.pljournalssystem.com

Interaction with Polyelectrolytes and Polymeric Superplasticizers

This compound, itself an inorganic polyelectrolyte, exhibits significant interactions with organic polyelectrolytes and polymeric superplasticizers, such as polycarboxylate ethers (PCE). acs.org These interactions are crucial in applications like cement and concrete technology, where SHMP is often used as a retarder and dispersing aid. core.ac.ukucl.ac.ukmdpi.com

The presence of SHMP can influence the adsorption and dispersing ability of PCEs on cement particles. While both SHMP and PCEs compete for adsorption sites, their combined effect can be synergistic. core.ac.ukmdpi.com Studies have shown that SHMP can enhance the dispersing ability of PCE, even though it may reduce the total amount of PCE adsorbed. core.ac.ukucl.ac.uk This is attributed to the formation of a more effective adsorption layer structure. researchgate.net

Furthermore, the interaction between SHMP and cationic polyelectrolytes like poly(allylamine hydrochloride) (PAH) has been studied. These interactions can lead to the formation of polyelectrolyte complexes and the layer-by-layer deposition of thin films, with the nature of the interaction being dependent on factors like ionic strength. researchgate.net

Surface Adsorption and Interface Phenomena

The functionality of this compound as a surface-active agent is rooted in its ability to adsorb at solid-liquid interfaces and modify the interfacial properties. This section explores the specific phenomena associated with its adsorption on mineral surfaces.

Electrostatic and Chelation-Driven Adsorption on Mineral Surfaces

The adsorption of this compound onto mineral surfaces is a complex process driven by a combination of electrostatic forces and chelation. mdpi.comresearchgate.net In aqueous solutions, SHMP hydrolyzes to form negatively charged polyphosphate anions. mdpi.com These anions are electrostatically attracted to mineral surfaces that possess a net positive charge. mdpi.comresearchgate.net For instance, minerals like calcite and fluorite, which are positively charged in certain pH ranges, readily adsorb SHMP. mdpi.comresearchgate.net

Beyond simple electrostatic attraction, chelation plays a crucial role, particularly on surfaces rich in metal cations. SHMP can form stable, soluble complexes with metal ions such as calcium (Ca²⁺) present on the mineral surface. mdpi.comnih.govresearchgate.net This chelation process can effectively remove metal ions from the solid phase into the liquid phase, thereby altering the surface chemistry and inhibiting the adsorption of other species. researchgate.net

In the case of chlorite (B76162), a silicate (B1173343) mineral, the selective adsorption of SHMP is primarily attributed to chemisorption through a chelation reaction between the oxygen atoms in the phosphate groups of SHMP and the metal ions (like Mg, Fe, and Al) on the chlorite surface. journalssystem.combibliotekanauki.pljournalssystem.com This strong chemical bond leads to a significant depression of chlorite's floatability. In contrast, the adsorption on specularite (an iron oxide) is feeble, allowing for their selective separation. journalssystem.com

Impact on Surface Hydrophobicity and Interfacial Energetics

The adsorption of this compound onto mineral surfaces can significantly alter their hydrophobicity and interfacial energetics. By adsorbing onto a mineral surface, SHMP can increase its hydrophilicity, making it less likely to attach to air bubbles in flotation processes. This is a key mechanism in its role as a depressant in mineral flotation.

For example, SHMP has been shown to reduce the hydrophobicity of clay minerals like kaolinite in coal slime flotation. icm.edu.pljournalssystem.com This increased hydrophilicity prevents the clay particles from adhering to the more hydrophobic coal particles, leading to a cleaner coal product. icm.edu.pl Similarly, in the flotation of chalcopyrite, SHMP can prevent the adsorption of hydrophilic precipitates of magnesium and calcium hydroxides, thereby maintaining the natural hydrophobicity of the chalcopyrite. mdpi.comresearchgate.net

The change in surface energy upon SHMP adsorption has also been studied on dental enamel. The adsorption of SHMP leads to a more electron-donor surface, which in turn promotes the adsorption of calcium and phosphate ions. unesp.br This modification of surface energetics is crucial for its application in enhancing remineralization processes.

Adsorption Layer Characteristics and Thickness

The layer of this compound adsorbed onto a particle surface has distinct characteristics, including its thickness and structure, which are critical to its function. The adsorption of SHMP creates a layer that can provide both electrostatic and steric repulsion between particles. mdpi.comwhwanze.com

The thickness of this adsorbed layer contributes to steric hindrance, a mechanism that prevents particles from approaching each other closely enough to aggregate. mdpi.comwhwanze.com In some systems, the dispersion mechanism is a combination of this steric hindrance and the electrostatic repulsion from the charged SHMP molecules. mdpi.com The molecular length of SHMP is estimated to be around 1.5 nm, and this provides a basis for the steric barrier it creates. whiterose.ac.uk

Interaction with Biological Macromolecules and Biominerals

This compound (SHMP) is a polyphosphate that demonstrates significant interactions with a variety of biological systems. Its ability to chelate metal cations, particularly divalent ones like calcium (Ca²⁺) and magnesium (Mg²⁺), and its polyanionic nature are central to its mechanisms of action. These properties enable it to influence the stability of proteins, the integrity of microbial structures, and the formation and dissolution of biominerals.

Effects on Protein Aggregation and Structural Stability

This compound exhibits a notable, often concentration-dependent, influence on the aggregation and structural stability of various proteins. Its interactions are primarily driven by electrostatic forces and its ability to modulate the protein's environment.

Research on the enzyme trypsin has shown that SHMP's effect is highly dependent on its concentration. At low millimolar concentrations (up to 1 mM), SHMP can induce trypsin aggregation. However, at higher concentrations (6 mM and above), it effectively reduces and even reverses this aggregation, solubilizing the protein aggregates. acs.orgnih.gov This disaggregation is accompanied by the restoration of the protein's native-like conformation. acs.orgnih.gov The proposed mechanisms for this dual behavior include SHMP acting as a kosmotropic agent at lower concentrations, which stabilizes water molecules and can promote hydrophobic interactions leading to aggregation if the protein is denatured. At higher concentrations, charge-charge repulsion between the negatively charged polyphosphate and the protein surface, along with the shielding of hydrophobic regions, likely dominates, preventing aggregation and promoting dissolution. acs.org

In the context of food proteins, SHMP is known to enhance the thermal stability of whey protein concentrate (WPC). whiterose.ac.ukresearchgate.net Heat treatment can cause whey proteins to denature and aggregate, but the addition of SHMP can prevent this, a crucial factor in the production of high-protein beverages. researchgate.net The mechanism is linked to its ability to bind calcium ions, which can otherwise promote heat-induced protein aggregation. whiterose.ac.uk This interaction helps in reducing viscosity and preventing denaturation during thermal processing. whiterose.ac.uk

Conversely, studies on hen egg white lysozyme (B549824) (HEWL) found that SHMP induces the formation of amorphous protein aggregates. nih.gov This highlights that the effect of SHMP is specific to the particular protein and the conditions of the solution.

Table 1: Effects of this compound on Protein Aggregation

| Protein | SHMP Concentration | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Trypsin | Up to 1 mM | Induces aggregation | Kosmotropic activity, promotion of hydrophobic interactions | acs.org |

| > 6 mM | Reduces and reverses aggregation | Charge-charge repulsion, shielding of hydrophobic regions | acs.orgnih.gov | |

| Whey Protein | Not specified | Enhances thermal stability, reduces viscosity | Calcium binding, prevention of calcium-induced aggregation | whiterose.ac.ukresearchgate.net |

| Hen Egg White Lysozyme (HEWL) | 0 - 3 mM | Induces amorphous aggregation | Influence on tertiary and secondary protein structures | nih.gov |

Influence on Microbial Biofilm Permeability and Dispersion

This compound has been identified as an agent capable of disrupting the structure of microbial biofilms. Its primary mechanism involves increasing the permeability of the microbial cell wall. nih.govtaylorandfrancis.com This is achieved through its strong affinity for divalent metal cations, such as Mg²⁺ and Ca²⁺, which are essential for maintaining the structural integrity of the cell walls of many bacteria. researchgate.net By sequestering these ions, SHMP compromises the cell wall, making it more permeable. nih.govresearchgate.net

In dual-species biofilms of Streptococcus mutans and Candida albicans, SHMP has been shown to affect the inorganic composition and exert a buffering effect on the biofilm's pH, which can influence its cariogenic potential. nih.govmdpi.com

Table 2: Influence of this compound on Microbial Biofilms

| Microorganism(s) | Effect of SHMP | Mechanism of Action | Reference |

|---|---|---|---|

| General Gram-positive bacteria | Increases cell wall permeability | Sequestration of divalent cations (Ca²⁺, Mg²⁺) from the cell wall | nih.govresearchgate.net |

| S. mutans & C. albicans | Biofilm dispersion; Buffering of biofilm pH | Sequestration of ions from the biofilm matrix; Binding of H⁺ in the biofilm fluid | nih.govmdpi.com |

Mechanisms of Demineralization in Hydroxyapatite (B223615) Systems

Hydroxyapatite [Ca₅(PO₄)₃(OH)] is the primary mineral component of bone and tooth enamel. This compound is a potent agent for the demineralization of hydroxyapatite. nih.gov This capability is fundamentally linked to its function as a calcium chelator. rsc.org

The primary mechanism involves the sequestration of calcium ions directly from the hydroxyapatite crystal lattice. SHMP molecules in solution bind strongly to Ca²⁺ ions on the surface of the hydroxyapatite, disrupting the crystal structure and pulling the ions into the solution. This process effectively dissolves the mineral. Studies have demonstrated that SHMP can cause large-scale demineralization of pathological bone samples and inhibit the precipitation of hydroxyapatite in supersaturated solutions. nih.gov

Interestingly, one study suggested that the demineralizing effect might be mediated more in the solution phase rather than through direct surface binding of SHMP to the hydroxyapatite. nih.gov This implies a complex interplay where SHMP alters the solution's equilibrium, driving the dissolution of the mineral. The effectiveness of demineralization is also concentration-dependent. Research on nanocrystalline hydroxyapatite sol showed varying degrees of absorbance reduction (indicating dissolution) over time with different concentrations of SHMP. arvojournals.org

Table 3: Demineralization of Hydroxyapatite (HA) by this compound (SHMP)

| SHMP Concentration | Substrate | Key Finding | Reference |

|---|---|---|---|

| 0.125 M - 1 M | Aqueous nanocrystalline HA sol | Significant reduction in HA sol absorbance within 60 minutes, indicating dissolution. | arvojournals.org |

| Not specified | Pathological bone samples | Caused large-scale demineralization as observed by micro-computed tomography. | nih.gov |

| Not specified | Rat tibiae | Reduced stiffness and maximum force to failure, indicating specific action against hydroxyapatite. | nih.gov |

Dissociation of Casein Micelles through Calcium Sequestration

In milk, casein proteins are organized into large colloidal structures known as casein micelles. These micelles are stabilized by nanoclusters of colloidal calcium phosphate (CCP). This compound is highly effective at dissociating these micelles. rsdjournal.org

The mechanism is a direct consequence of SHMP's potent calcium-sequestering ability. rsdjournal.orgresearchgate.net By chelating and binding the calcium ions that are integral to the CCP, SHMP disrupts the structural "glue" holding the casein micelle together. rsdjournal.orgbohrium.com This sequestration leads to the solubilization of the CCP, causing the micelle to lose its integrity and dissociate into smaller casein particles or sub-micelles. rsdjournal.orgmdpi.com This process results in a noticeable reduction in the turbidity of milk, as the size of the light-scattering particles decreases. rsdjournal.org

The interaction is influenced by physical parameters such as temperature and pH, which also affect the mineral-protein balance in milk. rsdjournal.org Studies using ³¹P Nuclear Magnetic Resonance (NMR) have visualized this interaction, showing that the addition of SHMP to milk protein concentrates results in a shift in the peaks associated with casein-bound phosphate, confirming the sequestration of calcium and the subsequent swelling and dissociation of the micelles. nih.gov The efficiency of SHMP in this role has been shown to be greater than that of other calcium-chelating salts like trisodium (B8492382) citrate (B86180). rsdjournal.orgmdpi.com

Table 4: Effect of this compound on Casein Micelle Properties

| System | SHMP Addition | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Skim Milk | Not specified | Dissociation of casein micelles, reduced turbidity | Sequestration of micellar calcium, disruption of colloidal calcium phosphate | rsdjournal.org |

| Milk Protein Concentrate (MPC) | 5 mM | Shift in NMR peaks, swelling of micelles | Sequestration of calcium from casein-bound phosphate | nih.gov |

Modulation of Biomineralization Processes (e.g., Calcium Oxalate (B1200264) Crystallization Inhibition)

This compound is a powerful modulator of biomineralization, particularly in its ability to inhibit the crystallization of calcium oxalate (CaOx). rsc.org Calcium oxalate is the primary component of the most common type of kidney stones. rsc.orgacs.org

SHMP intervenes in the crystallization process at multiple stages. It has been shown to suppress the initial nucleation of crystals and to irreversibly inhibit the growth of existing crystals. researchgate.net The mechanisms for this inhibition are multifaceted:

Chelation: By binding with Ca²⁺ ions in the solution, SHMP reduces the level of supersaturation, which is the thermodynamic driving force for crystallization. rsc.org

Surface Interaction: SHMP can adsorb onto the surfaces of nascent CaOx crystals, blocking active growth sites and preventing further addition of ions from the solution. This interaction can induce strain in the crystal lattice, effectively halting its growth. researchgate.net

Aggregation Prevention: SHMP can increase the negative surface charge (zeta potential) of calcium oxalate particles. rsc.org This enhances electrostatic repulsion between the particles, preventing them from aggregating into larger masses, which is a major mechanism of stone growth. rsc.org

Studies have shown HMP to be significantly more effective at dissolving calcium oxalate than citrate, which is a standard therapy for kidney stone prevention. rsc.orgacs.org Its efficacy extends to other mineral components of kidney stones as well, such as struvite (magnesium ammonium (B1175870) phosphate), where it acts by sequestering magnesium ions. rsc.org

Table 5: Inhibition of Calcium Oxalate (CaOx) Crystallization by this compound (SHMP)

| Process | Effect of SHMP | Mechanism | Reference |

|---|---|---|---|

| Nucleation | Suppresses nucleation | Alters prenucleation clusters; reduces supersaturation via Ca²⁺ chelation | rsc.orgresearchgate.net |

| Crystal Growth | Irreversibly inhibits growth | Binds to crystal surfaces, blocks growth sites, induces lattice strain | researchgate.net |

| Crystal Aggregation | Prevents aggregation | Increases negative zeta potential of CaOx particles, causing electrostatic repulsion | rsc.org |

| Dissolution | More effective than citrate at dissolving CaOx | Potent chelation of calcium ions | rsc.orgacs.org |

Applications and Functional Mechanisms in Specialized Research Domains

Cement and Construction Materials Science

In the realm of cement and construction materials, SHMP is utilized to modify the properties of cementitious systems, enhancing their performance and durability.

Sodium hexametaphosphate functions as an effective superplasticizer in calcium aluminate cement (CAC) systems. journalssystem.com Its mechanism involves the reaction of SHMP with calcium ions (Ca²⁺) released during cement hydration to form complex ions, specifically [Ca₂(PO₃)₆]²⁻. journalssystem.comresearchgate.netresearchgate.net These negatively charged complexes adsorb onto the surface of the cement particles. This adsorption process imparts a negative charge to the particles, leading to electrostatic repulsion between them. researchgate.netresearchgate.net The enhanced repulsion prevents the flocculation of cement particles, resulting in improved dispersion and a significant increase in the fluidity of the cement paste. journalssystem.com Research indicates that an optimal addition of approximately 0.2% SHMP provides the best dispersing effect. journalssystem.comresearchgate.netresearchgate.net This superplasticizing effect allows for a reduction in the water-to-cement ratio, which can lead to higher strength and lower porosity in the final product. journalssystem.com

Table 1: Effect of SHMP on the Rheological Properties of Cement-Water Slurries

| SHMP Addition (%) | Viscosity (at a given shear rate) | Dispersion Effect | Reference |

| 0 | High | Flocculated | researchgate.net |

| 0.1 | Reduced | Improved | researchgate.net |

| 0.2 | Significantly Reduced | Optimal | researchgate.netresearchgate.net |

| 0.4 | Reduced (less effective than 0.2%) | Good | researchgate.net |

This compound modulates the hydration kinetics of cement. In calcium aluminate cement systems, the layer of [Ca₂(PO₃)₆]²⁻ complexes formed on the surface of cement particles acts as a barrier, inhibiting direct contact between the cement grains and water. journalssystem.comresearchgate.netresearchgate.net This barrier effect delays the hydration process, extending the setting time of the cement. journalssystem.comresearchgate.net

In magnesium oxide (MgO) and silica (B1680970) fume (SiO₂) systems, SHMP plays a critical role in the hydration pathway. It inhibits the precipitation of magnesium hydroxide (B78521) (Mg(OH)₂), which would otherwise consume magnesium ions. mdpi.comicm.edu.pl This inhibition allows for a higher concentration of Mg²⁺ in the solution, promoting the formation of magnesium silicate (B1173343) hydrate (B1144303) (M-S-H) gel as the primary binding phase. mdpi.comicm.edu.pl

The use of this compound in refractory castables can lead to significant improvements in their physical and mechanical properties. By acting as a dispersant, SHMP promotes better particle packing, which in turn reduces the porosity of the castable after drying and firing. journalssystem.comtandfonline.comresearcher.life In alumina-spinel low cement castables, the addition of SHMP has been shown to more than triple the cold crushing strength and halve the apparent porosity after heat treatment at 110°C. tandfonline.com This enhancement is attributed not only to the physical effect of improved dispersion but also to the formation of chemical phosphate (B84403) bonds, such as magnesium phosphate, which reinforce the material's microstructure. tandfonline.comresearcher.life

Table 2: Influence of SHMP on Refractory Castable Properties

| Castable Type | SHMP Addition | Property | Observation | Reference |

| Alumina-Spinel | With SHMP | Cold Crushing Strength | > 3 times higher | tandfonline.com |

| Alumina-Spinel | With SHMP | Apparent Porosity | < 50% of control | tandfonline.com |

| Alumina-Spinel | With SHMP and PCE | Cold Crushing Strength | Increased | researcher.lifeicm.edu.pl |

This compound is a key additive in the production of high-strength magnesium silicate hydrate (M-S-H) cement pastes. mdpi.comicm.edu.pl It functions as a dispersant, enabling the use of a low water-to-solid ratio, which is essential for achieving high compressive strength. icm.edu.pltandfonline.com More importantly, SHMP modifies the hydration chemistry by preventing the formation of brucite (Mg(OH)₂). mdpi.comicm.edu.pl This allows the magnesium oxide to react preferentially with silica fume to form a dense and strong M-S-H gel, resulting in cement pastes with compressive strengths that can exceed 70 MPa. icm.edu.pltandfonline.com

Mineral Processing and Flotation Chemistry

In the field of mineral processing, this compound is extensively used as a selective depressant and dispersant in froth flotation, a process for separating minerals based on their surface hydrophobicity.

SHMP's primary role is to selectively adsorb onto the surface of gangue (unwanted) minerals, rendering them hydrophilic and preventing their flotation, thereby allowing for the selective recovery of the valuable minerals. journalssystem.combibliotekanauki.plmdpi.com It also acts as a dispersant, preventing the aggregation of fine mineral particles, which can interfere with the flotation process. icm.edu.plresearchgate.netmdpi.com

The effectiveness of SHMP is highly dependent on the mineral system and the pH of the pulp. For instance, in the flotation of magnesite from dolomite (B100054), SHMP selectively depresses the dolomite. mdpi.comresearchgate.net Similarly, it is used to depress chlorite (B76162) in the separation of specularite (an iron ore). journalssystem.combibliotekanauki.pl In coal flotation, SHMP helps to disperse clay minerals like kaolinite (B1170537) that can coat the surface of coal particles and hinder their flotation. researchgate.neticm.edu.pl

The mechanism of depression often involves the chelation of metal ions on the mineral surface by the phosphate groups of SHMP. bibliotekanauki.plmdpi.com This interaction increases the hydrophilicity of the mineral surface. For example, in the separation of lepidolite (B1170510) from quartz, SHMP adsorbs onto the quartz surface, inhibiting the adsorption of the collector and keeping the quartz hydrophilic. researchgate.netjournalssystem.com

In some cases, the role of SHMP is more complex. In the reverse cationic flotation of iron ores, while it can complex interfering Ca²⁺ and Mg²⁺ ions, it can also interact with the iron oxide (hematite) surface, which can negatively impact selectivity. tandfonline.comresearcher.lifetandfonline.com

Table 3: Applications of this compound in Mineral Flotation

| Mineral System | Role of SHMP | Mechanism of Action | Reference |

| Magnesite / Dolomite | Depressant for Dolomite | Selective adsorption on dolomite surface | mdpi.comresearchgate.net |

| Specularite / Chlorite | Depressant for Chlorite | Chemisorption via chelation with metal ions on chlorite surface | journalssystem.combibliotekanauki.pl |

| Coal / Clay (Kaolinite) | Dispersant for Clay | Increases electrostatic repulsion, preventing slime coating | researchgate.neticm.edu.pl |

| Scheelite / Calcite | Depressant for Calcite | Adsorption on calcite surface, increasing its hydrophilicity | mdpi.commdpi.comresearchgate.net |

| Lepidolite / Quartz | Depressant for Quartz | Adsorption on quartz surface, preventing collector adsorption | researchgate.netjournalssystem.com |

| Molybdenite in Seawater | Dispersant | Disperses hydrophilic Mg(OH)₂ precipitates from molybdenite surface | dbc.wroc.pl |

| Talc / Carbonates & Silicates | Depressant for Gangue | Selective depression of carbonate and silicate minerals | researchgate.neticm.edu.pl |

| Chalcopyrite with Ca²⁺/Mg²⁺ | Dispersant | Prevents adsorption of hydrophilic precipitates on chalcopyrite surface | mdpi.com |

Depressant Action in Selective Mineral Flotation (e.g., Scheelite, Calcite)

In the realm of mineral flotation, SHMP is widely utilized as a selective depressant, particularly in the separation of valuable minerals from gangue minerals that share similar surface properties. A notable example is the flotation of scheelite (CaWO₄) from calcite (CaCO₃).

Research indicates that SHMP acts as a depressant for both scheelite and calcite, though its effect can be modulated to achieve selectivity. mdpi.com Studies have shown a synergistic depressing effect when SHMP is used in the presence of calcite to depress scheelite. researchgate.net The mechanism involves SHMP reacting not only with the scheelite surface but also causing the desorption of calcium ions from the calcite surface. This increases the concentration of calcium ions in the solution, which in turn enhances the depression of scheelite. researchgate.netbibliotekanauki.pl

Conversely, SHMP can be used to selectively depress calcite. mdpi.com It can exist as a hydrogen phosphate anion in aqueous solutions at a pH range of 7–12 and can be adsorbed onto the positively charged surfaces of minerals like calcite and fluorite through electrostatic forces or chelation with calcium ions. mdpi.com This adsorption hinders the attachment of collectors to the calcite surface, thereby depressing its flotation while allowing scheelite to be floated. mdpi.com The depressive effect of SHMP on calcite has been found to be stronger than that of other reagents like citric acid. researchgate.net

Table 1: Effect of SHMP on Mineral Flotation Recovery

| Mineral | Condition | Recovery | Source |

| Calcite | SHMP dose > 6 × 10⁻⁶ mol/L | Decreased to 20% | mdpi.com |

| Fluorite | SHMP dose > 6 × 10⁻⁶ mol/L | Decreased to 20% | mdpi.com |

| Scheelite | SHMP dose > 6 × 10⁻⁶ mol/L | Remained at 85% | mdpi.com |

| Dolomite | SHMP addition increased from 0 to 50 g/t | Decreased from 26.63% to 2.25% | researchgate.net |

| Smithsonite | SHMP addition increased from 0 to 50 g/t | Increased slightly from 91.05% to 93.10% | researchgate.net |

This table is interactive. Users can sort and filter the data.

Mitigation of Divalent Cation Interference in Flotation Processes

Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), are often present in process water and can negatively impact flotation performance by precipitating as hydroxyl complexes on mineral surfaces, reducing their hydrophobicity. mdpi.com SHMP is effective in mitigating these detrimental effects.

SHMP acts as a water softener by sequestering these divalent cations, forming soluble complexes with them. mdpi.commdpi.com This action prevents the precipitation of hydrophilic compounds like magnesium hydroxide (Mg(OH)₂) on the surfaces of valuable minerals such as chalcopyrite. mdpi.com By preventing the adsorption of these positively charged Ca and Mg species, SHMP helps maintain the natural flotability of the minerals. mdpi.com Furthermore, SHMP is known to act as a dispersant, preventing the agglomeration of fine mineral particles, or slimes, which can otherwise coat valuable mineral surfaces and hinder collector adsorption. researchgate.netpotopk.com.pl

Influence on Rutile and Lepidolite Flotation

The application of SHMP extends to the flotation of other minerals like rutile and lepidolite. In the flotation of rutile, SHMP has been studied as a depressant for apatite, a common gangue mineral. 222.198.130

In the case of lepidolite flotation, SHMP is employed as a depressant for quartz. journalssystem.comresearchgate.net Molecular dynamics simulations have revealed that SHMP forms hydrogen bonds with hydroxyl groups on the quartz surface, enhancing its adsorption and preserving the hydrophilic nature of the quartz. journalssystem.comresearchgate.net This strong adsorption on quartz hinders the attachment of collectors. Conversely, the negatively charged surface of lepidolite in an aqueous environment presents an obstacle for SHMP adsorption, allowing for the selective adsorption of cationic collectors and subsequent flotation of lepidolite. journalssystem.comresearchgate.net Adsorption tests have confirmed that after treatment with SHMP, a significant amount of collector remains on the lepidolite surface, while only a negligible amount is found on the quartz surface. journalssystem.comresearchgate.net

Industrial Water Treatment and Scale Inhibition

SHMP is a cornerstone chemical in industrial water treatment due to its effectiveness as a scale and corrosion inhibitor. It is widely used in systems such as cooling towers, boilers, and heat exchangers. watercarechem.comglobalchemicalresources.comamarischemicalsolutions.comgetwsu.com

Mechanism of Scale Prevention in Industrial Water Systems

Scale formation, the precipitation of mineral salts like calcium carbonate and magnesium carbonate, is a major issue in industrial water systems, leading to reduced efficiency and equipment damage. watercarechem.comwatercarechem.com SHMP prevents scale through two primary mechanisms:

Sequestration (Chelation): SHMP has a strong ability to bind with multivalent metal ions, particularly Ca²⁺ and Mg²⁺. watercarechem.comamarischemicalsolutions.comwatercarechem.com It forms stable, soluble complexes with these ions, effectively "trapping" them in the water and preventing them from precipitating out to form hard scale deposits on surfaces. watercarechem.com

Threshold Inhibition: At very low concentrations, SHMP can interfere with the crystal growth of scale-forming minerals. It adsorbs onto the surface of nascent scale crystals, distorting their structure and preventing them from growing into a coherent, hard scale. watercarechem.com

Additionally, SHMP acts as a dispersant, keeping fine particulate matter and any existing scale particles suspended in the water, which prevents them from settling and adhering to surfaces. watercarechem.comgetwsu.comchematephosphates.com

Sequestration of Metal Ions in Cooling Towers and Boilers

In industrial cooling towers and boilers, the continuous evaporation of water leads to an increased concentration of dissolved solids, making these systems highly susceptible to scaling. SHMP is crucial in these applications for its powerful sequestering ability. watercarechem.comamarischemicalsolutions.comchematephosphates.com By forming stable, soluble complexes with scale-forming cations like calcium, magnesium, and iron, SHMP keeps these ions in solution and prevents their deposition on heat exchange surfaces. watercarechem.comglobalchemicalresources.comgetwsu.com This ensures optimal heat transfer efficiency and prolongs the operational life of the equipment. watercarechem.comtidjma.tn

Table 2: Key Functions of SHMP in Industrial Water Systems

| Function | Mechanism | Target Ions | Application | Source |

| Scale Inhibition | Sequestration, Threshold Inhibition, Dispersion | Ca²⁺, Mg²⁺ | Boilers, Cooling Towers, Pipes | watercarechem.comwatercarechem.comscispectrum.in |

| Corrosion Inhibition | Protective Film Formation, Sequestration | Fe³⁺, Cu²⁺, Pb²⁺ | Metallic Pipes, Cooling Systems | watercarechem.comscispectrum.inchematephosphates.comaako.nl |

| Water Softening | Sequestration | Ca²⁺, Mg²⁺ | General Water Treatment | globalchemicalresources.comchematephosphates.com |

This table is interactive. Users can sort and filter the data.

Role in Corrosion Inhibition in Metallic Systems

Corrosion is another significant challenge in industrial water systems where metallic components are in constant contact with water. SHMP plays a dual role by also functioning as a corrosion inhibitor. watercarechem.comglobalchemicalresources.comchematephosphates.com Its primary mechanism of corrosion control is the formation of a thin, protective film on metal surfaces. watercarechem.comscispectrum.inchematephosphates.com This passivation layer acts as a barrier, isolating the metal from corrosive elements in the water, such as dissolved oxygen. watercarechem.comscispectrum.in

Ceramics and Clay Processing

This compound (SHMP) is a crucial component in the ceramics industry, valued for its ability to modify the rheological properties of clay-based systems. wikipedia.org Its primary functions are as a deflocculant for ceramic bodies and a dispersing agent in glazes. comixmennigeria.com.ngdigitalfire.com

In the production of clay-based ceramics, achieving a stable, fluid suspension (or slip) with a high solids content and low viscosity is essential for processes like slip casting. This compound is widely employed as a deflocculant to achieve these desired properties. wikipedia.orgresearchgate.net The mechanism of its deflocculant action is primarily based on electrostatic repulsion. researchgate.netethz.ch

The process involves the following key steps:

Adsorption: In an aqueous suspension, the cyclic polyphosphate anions from the dissolved this compound adsorb onto the edges of the clay particles, particularly interacting with exposed aluminum atoms. ethz.chsci-hub.se

Electrostatic Repulsion: The increased negative charge generates strong electrostatic repulsion forces between the individual clay particles, preventing them from agglomerating or flocculating. researchgate.netethz.ch This repulsion overcomes the natural van der Waals attractive forces that cause clay platelets to stick together.

By preventing the formation of a "house of cards" structure, SHMP allows for a more parallel and organized arrangement of clay platelets. This results in a significant decrease in the viscosity of the ceramic slip, improving its fluidity and workability for casting and shaping. researchgate.netwhwanze.com This action helps produce a more uniform microstructure in the final fired ceramic product, reducing defects such as cracks and voids. whwanze.com

The quality and uniformity of a ceramic glaze are critical for the final appearance and functionality of the ceramic piece. This compound serves as a highly effective dispersing agent in glaze formulations. made-in-china.comamarischemicalsolutions.com Its role is to ensure that the various solid components of the glaze, including clays (B1170129), frits, and pigments, remain evenly suspended in the liquid medium. whwanze.commade-in-china.com

The benefits of using SHMP in glazes include:

Viscosity Control: It helps to control and stabilize the viscosity of the glaze slurry, ensuring it has the right consistency for application. made-in-china.com

Improved Suspension: It aids in the stable suspension of fine ceramic particles, preventing them from settling out over time. made-in-china.com This ensures a smooth and uniform application of the glaze onto the ceramic body. made-in-china.com

Enhanced Adhesion: By promoting a well-dispersed system, SHMP can improve the adhesion of the glaze to the ceramic surface. made-in-china.com

Defect Reduction: Uniform dispersion helps to minimize common glaze defects such as pinholes, crawling, and uneven color distribution. made-in-china.com

Soil Science and Geotechnical Applications

In soil science and geotechnical engineering, this compound is a standard laboratory reagent used primarily for the physical and chemical characterization of soils. trb.org

Determining the particle size distribution (the relative proportions of sand, silt, and clay) is a fundamental analysis in soil science. trb.orgsoilhealthinstitute.org The hydrometer method, a common technique for this analysis, relies on the principle of sedimentation governed by Stokes' Law. nsw.gov.auwisc.edu For this method to be accurate, the individual soil particles must be completely separated from one another and remain in a dispersed state. trb.orgwisc.edu

This compound is the most widely used dispersing agent for this purpose. wikipedia.orgglobalgilson.com Its function is to break down soil aggregates, which are clusters of primary particles held together by cementing agents like clay, organic matter, and various ions. wisc.edu SHMP achieves this by sequestering polyvalent cations (such as Ca²⁺ and Mg²⁺) that bridge clay particles together and by adsorbing onto particle surfaces, increasing their electronegativity and causing them to repel each other. wisc.eduresearchgate.net This ensures that particles settle individually according to their size, allowing for an accurate determination of the silt and clay fractions. soilhealthinstitute.orgglobalgilson.com

While SHMP is essential for physical soil fractionation, its use can significantly alter the chemical composition of the soil sample, which is a critical consideration for subsequent analyses. confex.com Research shows that SHMP treatment can lead to the leaching of metals from soil particles. confex.com

A study on three different Florida soils demonstrated that the total amount of extractable metals (Ca, Mg, Al, Fe, and Mn) was lower in SHMP-treated samples compared to untreated controls. confex.com This indicates that the dispersant removes metals from the soil. The extent of this leaching is influenced by soil texture and organic matter content. confex.com

Table 1: Percentage of Total Metals Leached by SHMP Treatment in Different Soil Types

| Soil Type | Average Total Metals Leached (%) |

|---|---|

| Sandy, Low Organic Matter | 48% |

| High Clay, Low Organic Matter | 33% |

| High Clay, High Organic Matter | 11% |

Data sourced from a simulated physical fractionation experiment. confex.com

The results suggest that metals associated with mineral surfaces are more susceptible to leaching by SHMP than metals protected within soil organic matter. confex.com As expected, the use of SHMP also adds a significant amount of phosphorus to the sample, although much of this excess can be removed with subsequent rinsing steps. confex.com

Soil aggregate stability is a key indicator of soil health and its resistance to erosion. agriculturejournals.cz It is a measure of how well soil aggregates resist disintegration when exposed to external forces, such as water. agriculturejournals.cz The measurement of water-stable aggregates often involves a wet-sieving process. uq.edu.au

In this context, a dispersing agent like this compound is used as part of the methodology to determine the total mass of primary particles (sand, silt, and clay) after the stable aggregates have been measured. agriculturejournals.czagriculturejournals.cz The soil is first sieved in water to separate the water-stable aggregates. Subsequently, the sample is treated with SHMP and shaken to completely break down all aggregates into their primary particles. agriculturejournals.czmdpi.com This allows for the correction of the weight of stable aggregates by accounting for the sand fraction contained within them. scielo.org.co While essential for the calculation, it's recognized that the chemical action of SHMP can influence the results of certain soil fractionation procedures by desorbing organic carbon from mineral surfaces. wur.nl

Table 2: List of Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | (NaPO₃)₆ |

| Aluminum (ion) | Al³⁺ |

| Calcium (ion) | Ca²⁺ |

| Iron (ion) | Fe²⁺/Fe³⁺ |

| Magnesium (ion) | Mg²⁺ |

| Manganese (ion) | Mn²⁺ |

| Phosphorus | P |

| Sodium Carbonate | Na₂CO₃ |

| Sodium Hydroxide | NaOH |

| Sodium Metasilicate | Na₂SiO₃ |

| Sodium Tripolyphosphate | Na₅P₃O₁₀ |

| Tetrasodium Pyrophosphate | Na₄P₂O₇ |

Organic Synthesis and Chemical Transformations

In the realm of organic chemistry, the precise control of reaction conditions is paramount. This compound has been explored as a component in novel reaction systems, particularly where the management of water is critical.

Role as Dehydrating Agent in Nitrolysis Reactions (e.g., HMX synthesis)

The synthesis of high-energy materials often involves nitrolysis, a process that is highly sensitive to the presence of water. One of the most powerful high-melting explosives, HMX (Octogen or 1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane), is produced through such reactions. orientjchem.org Traditionally, the nitrolysis of precursors like 1,5-diacetyl-3,7-dinitro-1,3,5,7-tetraazacyclooctane (DADN) to HMX requires a potent nitrating system, often comprising nitric acid (HNO₃) and a strong dehydrating agent. ijche.com Agents like phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA) are commonly used to absorb water generated during the reaction, which would otherwise dilute the nitric acid and hinder the formation of the desired product. ijche.comresearchgate.netdtic.mil

Recent research has identified a novel system utilizing this compound in conjunction with nitric acid for the synthesis of HMX. ijche.com In this approach, SHMP is believed to function as an effective dehydrating agent, facilitating the nitrolysis of DADN. ijche.com This system is considered a promising alternative to more conventional methods, demonstrating the potential of SHMP to enable critical transformations in the synthesis of energetic materials. ijche.com

Environmental Remediation Technologies

This compound plays several roles in the research and development of technologies aimed at mitigating environmental pollution, from nutrient removal in wastewater to the degradation of organic pollutants and carbon sequestration.

Enhanced Biological Phosphorus Removal from Wastewaters

Enhanced Biological Phosphorus Removal (EBPR) is a key process in modern wastewater treatment plants (WWTPs) designed to prevent eutrophication of receiving water bodies. mcet.orgucl.ac.uk The process relies on polyphosphate-accumulating organisms (PAOs) that can store large amounts of phosphorus intracellularly as polyphosphates (poly-P). ucl.ac.ukresearchgate.net The net removal of phosphorus from wastewater is achieved by wasting this P-rich sludge. ucl.ac.uk

In the scientific study of EBPR systems, this compound serves as a critical analytical tool. It is used as a synthetic standard for characterizing the chain length of polyphosphates extracted from the activated sludge biomass. ucl.ac.uk Researchers also use SHMP to validate analytical methods for measuring different phosphorus fractions in sludge liquors. nih.gov For instance, in one validated method, sludge liquor samples were spiked with known concentrations of SHMP to confirm the accurate recovery and measurement of condensed phosphates as orthophosphate following acid hydrolysis. nih.gov This use of SHMP as a standard is crucial for understanding the metabolic processes of PAOs and optimizing the efficiency of EBPR. ucl.ac.uknih.gov

Photocatalytic Enhancement with Metal-Doped Nanoparticles

Photocatalysis using semiconductor nanoparticles is a promising technology for degrading persistent organic pollutants in water. researchgate.netacs.org The efficiency of photocatalysts, such as zinc oxide (ZnO) and tin oxide (SnO₂), can be significantly improved by doping them with other metals and using capping agents or surfactants during their synthesis. asianpubs.orgjwent.net

This compound has been successfully employed as a capping agent and surfactant in the synthesis of these advanced photocatalytic nanoparticles. asianpubs.orgjwent.net In one study, SHMP was used to cap nickel-doped ZnO (Ni-doped ZnO) nanoparticles. researchgate.netasianpubs.org The results demonstrated that the SHMP-capped nanoparticles had a significantly enhanced ability to degrade methylene (B1212753) blue dye under visible light compared to their uncapped counterparts. researchgate.netasianpubs.orgresearchgate.net The SHMP capping influences the structural characteristics of the nanoparticles and is thought to activate surface sites, leading to better adsorption of the dye molecules and improved photocatalytic efficiency. researchgate.net

| Catalyst | Capping Agent | Pollutant | Degradation Efficiency | Source |

| 3 mol% Ni-doped ZnO | None | Methylene Blue | - | researchgate.net |

| 3 mol% Ni-doped ZnO | This compound | Methylene Blue | 85% | researchgate.net |

Research into CO₂ Sequestration Mechanisms

Geological sequestration of carbon dioxide (CO₂) in depleted oil reservoirs is a key strategy for mitigating climate change. researchgate.net The long-term integrity of these storage sites depends on the ability of well-sealing materials, such as cement, to withstand the corrosive, CO₂-rich environment. researchgate.net

Research has investigated the role of this compound as an additive to calcium aluminate cement slurries used in these applications. researchgate.net SHMP acts as a powerful dispersant by reacting with calcium ions (Ca²⁺) to form complexes. researchgate.net These complexes adsorb onto the surface of the cement particles, which delays the cement's hydration process and reduces the viscosity of the slurry. researchgate.net This controlled hydration is critical for ensuring a durable and effective seal for the CO₂ reservoir. The optimal concentration of SHMP was found to be crucial; at a 0.05% concentration, the adsorption ratio of the complexes on cement particles reached 99%, but this decreased at higher concentrations. researchgate.net

| SHMP Content | Adsorption Ratio on Cement Particles | Source |

| 0.05% | 99% | researchgate.net |

| >0.05% up to 0.4% | 89% | researchgate.net |

Radiolarian and Micropaleontological Sample Preparation

The extraction of delicate microfossils from indurated (hardened) sedimentary rocks like mudrocks and chalk presents a significant challenge for paleontologists. researchgate.netlyellcollection.org Traditional methods often rely on harsh chemicals like strong acids, which can damage or completely dissolve calcareous and siliceous microfossils such as foraminifera and radiolarians. lyellcollection.orgsbpbrasil.org

This compound (often known by the trade name Calgon) is widely used as a gentle but effective deflocculating, or dispersing, agent in micropaleontological sample preparation. lyellcollection.orgcopernicus.orgd-nb.info When a crushed rock sample is soaked in an SHMP solution, the compound helps to break down the clay matrix that binds the sediment together. sbpbrasil.org This disaggregation allows the microfossils to be separated from the sediment through sieving without causing chemical damage. researchgate.netd-nb.info This technique has been proven effective for a wide range of microfossils, including radiolarians, diatoms, foraminifera, and palynomorphs. researchgate.netlyellcollection.orgsbpbrasil.orgd-nb.info Studies have shown that processing techniques incorporating SHMP, sometimes combined with freeze-thaw cycles, result in a better breakdown of the rock matrix and yield more abundant and diverse fossil assemblages compared to methods using aggressive chemicals like hydrogen peroxide. lyellcollection.org

Environmental Behavior and Ecological Impact of Sodium Hexametaphosphate

Role in Nutrient Cycling and Phosphorus Availability in Aquatic Ecosystems

Sodium hexametaphosphate acts as a significant source of phosphorus when introduced into aquatic environments. stppgroup.comamarischemicalsolutions.com Although stable under normal conditions, it can hydrolyze in acidic environments or over time to form orthophosphates, the most bioavailable form of phosphorus for aquatic plants and algae. stppgroup.comchemicalstore.com This process directly injects a crucial, and often limiting, nutrient into the ecosystem, thereby altering the natural nutrient cycles. epa.gov

The primary role of SHMP in aquatic nutrient cycling is its ability to increase the concentration of dissolved phosphorus. amarischemicalsolutions.com This enrichment can disrupt the natural balance of nutrients, particularly the nitrogen-to-phosphorus ratio, which governs the structure and function of aquatic food webs. epa.gov In some specific research contexts, SHMP has been microencapsulated to create digestible, phosphorus-rich particles for aquatic suspension-feeders like zooplankton, demonstrating its direct potential to supplement nutrient availability in controlled settings. researchgate.net However, in natural systems, its uncontrolled release has broader, less predictable consequences on nutrient dynamics.

Table 1: Impact of this compound on Aquatic Nutrient Dynamics

| Impact Parameter | Description |

| Phosphorus Loading | Introduces a significant amount of phosphorus, a key nutrient, into water bodies. stppgroup.comdatahorizzonresearch.com |